molecular formula C5H6IN3 B1613007 2-hydrazinyl-5-iodoPyridine CAS No. 77992-46-2

2-hydrazinyl-5-iodoPyridine

Cat. No.: B1613007
CAS No.: 77992-46-2
M. Wt: 235.03 g/mol
InChI Key: XFEWGDAERUEGIY-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-iodopyridine is a heterocyclic organic compound that features both hydrazine and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinyl-5-iodopyridine can be synthesized through the reaction of 2-chloro-5-iodopyridine with hydrazine hydrate. The reaction typically involves heating the reactants in pyridine at elevated temperatures. For instance, one method involves stirring 2-chloro-5-iodopyridine with hydrazine hydrate in pyridine at 120°C for 5 hours under an inert atmosphere, yielding the desired product with high efficiency .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction conditions and optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions with boronic acids yield biaryl compounds, while substitution reactions with amines yield aminopyridine derivatives.

Scientific Research Applications

2-Hydrazinyl-5-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-5-iodopyridine in various applications involves its ability to participate in nucleophilic substitution and coupling reactions. The hydrazine group can act as a nucleophile, while the iodine atom can be displaced by other nucleophiles or participate in cross-coupling reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodopyridine
  • 2-Hydroxy-5-iodopyridine
  • 2-Bromo-5-iodopyridine

Uniqueness

2-Hydrazinyl-5-iodopyridine is unique due to the presence of both hydrazine and iodine substituents, which confer distinct reactivity patterns. The hydrazine group provides nucleophilic properties, while the iodine atom allows for versatile substitution and coupling reactions. This combination makes it particularly useful in the synthesis of complex organic molecules.

Properties

IUPAC Name

(5-iodopyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEWGDAERUEGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625449
Record name 2-Hydrazinyl-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-46-2
Record name 2-Hydrazinyl-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-5-iodopyridine (1.918 g, 8.01 mmol), anhydrous hydrazine (1.26 mL, 40.05 mmol) and pyridine (30 mL) was warmed at reflux for 18 h. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. The residue was partitioned between dichloromethane and 1N aqueous sodium hydroxide solution. The organic layer was separated, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was triturated with hexanes, and the resultant precipitate was collected and dried in vacuo to afford the title compound as off-white crystals. LC/MS 235.8 (M+1).
Quantity
1.918 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The solution of 2-chloro-5-iodopyridine (2.0 g, 20.9 mmol), anhydrous hydrazine (3.3 mL, 105 mmol) in pyridine (40 mL) was heated at reflux overnight. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure. To the residue was added 1 N sodium hydroxide solution and it was extracted with EtOAc. The organic layer was separated, dried (sodium sulfate) and concentrated under reduced pressure. To the residue was added hexanes, and the precipitate was collected and dried in vacuo to afford the title compound (1.35 g, 69% yield) as off-white crystals. MS (ES+, m/z): 236.2 (M++1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazinyl-5-iodoPyridine
Reactant of Route 2
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2-hydrazinyl-5-iodoPyridine
Reactant of Route 3
2-hydrazinyl-5-iodoPyridine
Reactant of Route 4
2-hydrazinyl-5-iodoPyridine
Reactant of Route 5
2-hydrazinyl-5-iodoPyridine
Reactant of Route 6
2-hydrazinyl-5-iodoPyridine

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